3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, an imidazolidinone ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the fluorobenzyl group, and the coupling with the furan ring. Common synthetic routes may involve:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the imidazolidinone intermediate.
Coupling with the Furan Ring: This can be accomplished using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the imidazolidinone ring would yield amines.
Scientific Research Applications
3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, antibacterial, or anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the imidazolidinone ring can participate in hydrogen bonding and other interactions. The furan ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antibacterial activity.
Benzofuran Carbohydrazide: Exhibits antimicrobial properties.
Indole Derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid is unique due to its combination of a fluorobenzyl group, an imidazolidinone ring, and a furan ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H17FN2O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[5-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C23H17FN2O5/c1-13-16(6-4-7-17(13)22(28)29)20-10-9-15(31-20)11-19-21(27)26(23(30)25-19)12-14-5-2-3-8-18(14)24/h2-11H,12H2,1H3,(H,25,30)(H,28,29)/b19-11+ |
InChI Key |
KRXBDBAWHZLPKQ-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.